Dimethyl 4-(trifluoromethyl)phthalate

Vue d'ensemble

Description

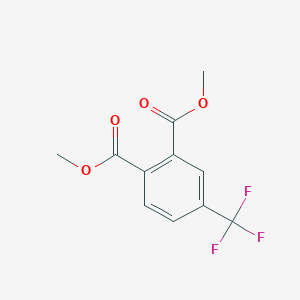

Dimethyl 4-(trifluoromethyl)phthalate is an organic compound with the molecular formula C11H9F3O4. It is known for its unique chemical and physical properties, making it a valuable compound in various scientific experiments. This compound is characterized by the presence of a trifluoromethyl group attached to the phthalate structure, which imparts distinct properties compared to other phthalates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 4-(trifluoromethyl)phthalate can be synthesized through the esterification of 4-(trifluoromethyl)phthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 4-(trifluoromethyl)phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(trifluoromethyl)phthalic acid.

Reduction: Dimethyl 4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Applications De Recherche Scientifique

Dimethyl 4-(trifluoromethyl)phthalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty polymers and materials with unique properties .

Mécanisme D'action

The mechanism of action of dimethyl 4-(trifluoromethyl)phthalate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes and receptors. The compound can modulate signaling pathways by binding to specific proteins, thereby altering their activity .

Comparaison Avec Des Composés Similaires

- Dimethyl phthalate

- Diethyl phthalate

- Dibutyl phthalate

Comparison: Dimethyl 4-(trifluoromethyl)phthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to other phthalates, it exhibits higher lipophilicity and metabolic stability. These properties make it more suitable for applications requiring enhanced bioavailability and resistance to metabolic degradation .

Activité Biologique

Dimethyl 4-(trifluoromethyl)phthalate (DTP) is a phthalate ester that has garnered attention due to its widespread use in industrial applications and potential biological effects. This article explores the biological activity of DTP, focusing on its absorption, metabolism, toxicity, and ecological impact.

Chemical Structure and Properties

DTP is characterized by a phthalate structure with a trifluoromethyl group. Its molecular formula is , which contributes to its unique chemical properties, including its solubility and reactivity.

Absorption and Metabolism

DTP is absorbed through the gastrointestinal tract and skin. Studies indicate that approximately 6% of dermally applied DTP is absorbed daily in rats, with metabolites such as monomethyl phthalate (MMP) and phthalic acid detected post-administration . The absorption rate varies significantly between species; human skin shows an order of magnitude less permeability compared to rat skin .

Metabolic Pathway

- Primary Metabolites : MMP and phthalic acid.

- Absorption : Primarily via gastrointestinal tract and skin.

- Distribution : Rapidly distributed to multiple organs with no significant accumulation noted .

Acute Toxicity

DTP exhibits low acute toxicity in various animal models, including rats, mice, rabbits, and guinea pigs. It produces minimal skin irritation and has not been shown to be a skin sensitizer . However, it does induce slight eye irritation in some cases.

Chronic Toxicity

In repeat-dose studies:

- NOAEL (No Observed Adverse Effect Level) : 1000 mg/kg bw/d in a two-year feeding study.

- LOAEL (Lowest Observed Adverse Effect Level) : 2000 mg/kg bw/d based on reduced weight gains .

Genotoxicity and Carcinogenic Potential

Current evidence suggests that DTP is unlikely to be genotoxic. A two-year rat feeding study did not report neoplastic endpoints at concentrations up to 4000 mg/kg bw/d. Additionally, a one-year dermal study showed no evidence of carcinogenic initiation or promotion potential at 3000 mg/kg bw/d .

Ecological Impact

Research indicates that DTP can alter microbial community structures in soil ecosystems. A study found that DTP contamination significantly impacted the metabolic activity and functional diversity of soil microorganisms, which could affect soil fertility and ecosystem functions .

Biodegradation Studies

- Organisms Studied : Various freshwater unicellular organisms, including Cyanothece sp. PCC7822.

- Optimal Conditions for Degradation :

- pH: 9.0

- Temperature: 30°C

- Findings : Lower concentrations of DTP supported growth, while higher concentrations inhibited it. Phthalic acid was identified as an intermediate degradation product .

Case Studies

- Interaction with Enzymes : A study investigated the interaction between DTP and trypsin in vitro. It was found that DTP inhibited trypsin activity by forming a complex primarily through hydrophobic interactions, suggesting potential implications for digestive enzyme function .

- Impact on Soil Microbial Communities : Research demonstrated that DTP contamination altered bacterial community structures in black soils, affecting microbial metabolic activity and overall biodiversity .

Summary Table of Biological Activity

| Parameter | Finding |

|---|---|

| Absorption | ~6% dermal absorption in rats |

| Primary Metabolites | Monomethyl phthalate (MMP), phthalic acid |

| Acute Toxicity | Low; minimal skin irritation |

| NOAEL | 1000 mg/kg bw/d |

| LOAEL | 2000 mg/kg bw/d |

| Genotoxicity | Unlikely to be genotoxic |

| Ecological Impact | Alters microbial community structure |

Propriétés

IUPAC Name |

dimethyl 4-(trifluoromethyl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-9(15)7-4-3-6(11(12,13)14)5-8(7)10(16)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLSBQYCLOXJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471819 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-47-2 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.